molecular formula C27H36O7 B1623890 12-Deoxyphorbol-13-tiglate-20-acetate CAS No. 25090-72-6

12-Deoxyphorbol-13-tiglate-20-acetate

Cat. No. B1623890
CAS RN: 25090-72-6
M. Wt: 472.6 g/mol
InChI Key: ZZTJICHINNSOQL-LWYYLCCUSA-N
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Description

12-Deoxyphorbol-13-tiglate-20-acetate (dPPA) is a phorbol ester compound. Its chemical formula is C30H36O7 , and it has a molecular weight of 508.60 g/mol . Also known as 12-Deoxyphorbol 13-phenylacetate 20-acetate or DOPPA , this compound exhibits interesting biological properties and has been studied extensively .


Chemical Reactions Analysis

dPPA selectively activates the β isotype of protein kinase C (PKC) . It is approximately 100-fold more potent for PKC-β than for the α, γ, or δ isotypes. PKC family members have distinct functions, and PKC-β is involved in regulating apoptosis and B cell activation. Thus, dPPA serves as a valuable tool for studying PKCβ-specific signaling events .

Scientific Research Applications

HIV-1 Latency Interruption

12-Deoxyphorbol-13-tiglate-20-acetate, along with other phorbol esters isolated from Euphorbia umbellata, has been investigated for its potential in HIV-1 latency reactivation. Compounds like 20-deoxyphorbol-5β-hydroxy-12-tiglate-13-isobutyrate have shown effectiveness in reactivating virus latency in vitro, suggesting a promising avenue for anti-HIV drugs based on latency reactivation therapy (Tostes et al., 2021).

Platelet Aggregation

Research on 12-deoxyphorbol and its analogs from Euphorbia species has revealed their capacity to induce human platelet aggregation. For instance, 12-deoxyphorbol-phenylacetate, a closely related compound, has been found to be a potent aggregating agent, demonstrating the potential of these compounds in understanding blood clotting mechanisms (Westwick, Williamson, & Evans, 1980).

Vascular Effects

In studies involving rabbit skin, 12-deoxyphorbol esters such as 12-deoxyphorbol-13-phenylacetate and its acetates have shown to induce vasoconstriction. These findings highlight the potential influence of these compounds on blood vessel dynamics (Williams, Westwick, Williamson, & Evans, 1981).

Cancer Research

Phorbol esters including 12-deoxyphorbol-13-tiglate-20-acetate have been studied for their role in cancer research, particularly in the context of leukemia cell differentiation and growth arrest. Investigations into the activation of protein kinase C isotypes by these compounds provide valuable insights into their potential therapeutic applications in oncology (Macfarlane & Manzel, 1994).

Dermatological Research

Various phorbol esters, including derivatives of 12-deoxyphorbol, have been examined for their dermatological effects, such as irritant potency and impact on skin conditions. This line of research is crucial for understanding skin reactions and potential therapeutic applications in dermatology (Kinghorn, 1979).

properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+/t16-,19+,20-,21-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJICHINNSOQL-LWYYLCCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282704
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Deoxyphorbol-13-tiglate-20-acetate

CAS RN

25090-72-6
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25090-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Deoxyphorbol-13-tiglate-20-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Deoxyphorbol-13-angelate-20-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FJ Evans, AD Kinghorn… - Acta Pharmacologica et …, 1975 - Wiley Online Library
Thirteen esters were isolated from the fresh latex of four species of the genus Euphorbia. Structures were elucidated by infra‐red, nuclear magnetic resonance and mass‐spectroscopy, …
Number of citations: 44 onlinelibrary.wiley.com
HB Wang, XY Wang, LP Liu, GW Qin… - Chemical …, 2015 - ACS Publications
The diterpene compounds isolated from Euphorbiaceae and Thymelaeaceae species possess a broad range of biological activities, including anti-HIV, tumor promotional, cytotoxic, …
Number of citations: 173 pubs.acs.org

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